molecular formula C19H20FN3O2 B2795192 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954660-27-6

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No. B2795192
CAS RN: 954660-27-6
M. Wt: 341.386
InChI Key: MOANJHOOCMIQPB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 'TAK-659' and has been extensively studied for its therapeutic potential in the treatment of cancer and autoimmune diseases.

Mechanism Of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves the inhibition of various kinases, including BTK, JAK, and SYK. These kinases play crucial roles in the development and progression of cancer and autoimmune diseases. By inhibiting these kinases, TAK-659 can prevent the proliferation and survival of cancer cells and suppress the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells and suppress the inflammatory response in autoimmune diseases. TAK-659 has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea in lab experiments include its potent inhibitory effects on various kinases, its anti-inflammatory properties, and its favorable pharmacokinetic profile. However, the limitations of using TAK-659 in lab experiments include its complex synthesis method, its high cost, and the potential for off-target effects.

Future Directions

There are several future directions for the research and development of 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea. These include the optimization of the synthesis method to reduce the cost and increase the yield of the compound, the evaluation of its efficacy in combination with other drugs, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 1-(p-tolyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to obtain the final product.

Scientific Research Applications

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been found to have potent inhibitory effects on various kinases, including BTK, JAK, and SYK, which play crucial roles in the development and progression of cancer and autoimmune diseases. TAK-659 has also been found to have anti-inflammatory properties and has shown promising results in the treatment of rheumatoid arthritis and other autoimmune diseases.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-2-8-17(9-3-13)23-12-14(10-18(23)24)11-21-19(25)22-16-6-4-15(20)5-7-16/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOANJHOOCMIQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

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